Prop-2-enyl undec-2-enoate
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Overview
Description
Prop-2-enyl undec-2-enoate is an organic compound with the molecular formula C14H24O2 It is an ester formed from the reaction of prop-2-en-1-ol and undec-2-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl undec-2-enoate can be synthesized through several methods. One common method involves the Tishchenko disproportionation reaction, where undec-10-enal is converted to undec-10-enyl undec-10-enoate using aluminum isopropoxide as a catalyst . Another method involves the reaction of undec-10-enoic acid with undec-10-enol in the presence of titanium isopropoxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of methyl undecenoate with undecenol, catalyzed by cyclopentadienyl titanium trichloride . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl undec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium ethoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Prop-2-enyl undec-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism by which prop-2-enyl undec-2-enoate exerts its effects involves its interaction with cellular membranes and enzymes. The ester group can undergo hydrolysis to release active compounds that interact with specific molecular targets, disrupting cellular processes and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Undec-10-ynoic acid, undec-2-en-1-yl ester: Similar in structure but contains a triple bond instead of a double bond.
10-Undecenyl acrylate: Contains an acrylate group instead of an ester group.
Uniqueness
Prop-2-enyl undec-2-enoate is unique due to its specific ester linkage and the presence of both a double bond and a long carbon chain. This combination of features makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.
Properties
CAS No. |
648950-05-4 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
prop-2-enyl undec-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h4,11-12H,2-3,5-10,13H2,1H3 |
InChI Key |
FGBQMYYCMUDGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(=O)OCC=C |
Origin of Product |
United States |
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